Splenopentin

Overview

Description

Splenopentin is a fascinating and multifaceted compound derived from the spleen . It’s a peptide that has captured the attention of researchers and health enthusiasts alike . The peptide primarily may act as an immunomodulator, meaning it may play a role in regulating the immune system’s response . It exerts its effects by interacting with various immune cells, including lymphocytes, macrophages, and other natural cells .

Synthesis Analysis

This compound and thymopentin are synthetic immunomodulating peptides corresponding to the region 32–34 of a splenic product called splenin (SP) and the thymic hormone thymopoietin (TP), respectively .

Molecular Structure Analysis

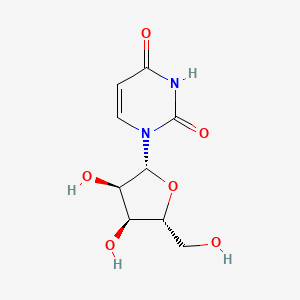

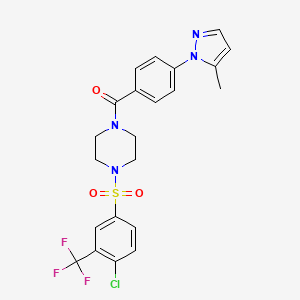

From a chemical perspective, this compound consists of five amino acids arranged in a specific sequence. The exact sequence is Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine, commonly represented as Gly-Gln-Tyr-Glu-Met .

Scientific Research Applications

1. Immunomodulation in Graft-vs-Host Reaction

Splenopentin has been found effective in the prevention of graft-vs-host reaction (GVHR) induced immunodeficiency. It significantly prevented the suppression of antibody formation and loss of spleen weight in GVHR, indicating its role in enhancing immune reactions after immune suppression (Eckert et al., 1989).

2. Acceleration of Langerhans Cell Recruitment

The pentapeptide has shown a dose-dependent increase in the number of bone marrow colonies, stimulating the recruitment of epidermal Langerhans cells in skin, which is critical in treating disorders like HIV infection where impaired Langerhans cell density can lead to secondary cutaneous infections (Gruner et al., 2004).

3. Enhancement of Natural Killer Cells

Research indicates that this compound and its synthetic analogs significantly augment in vitro human natural killer (NK) cell activity, suggesting a potential role in enhancing immune responses (Rastogi et al., 1993).

4. Stimulation of IL-2 Production

This compound analogs have been evaluated for their effect on interleukin-2 (IL-2) stimulation and T-cell activation, demonstrating their potential in immune system modulation (Biswas et al., 1997).

5. Regulation of HLA Class-I Gene Transcription

This compound analogs can upregulate transcription of HLA class-I genes, indicating their potential in genetic regulation related to immune response (Chatterjee‐Kishore et al., 1997).

6. Cognitive Effects

It has been found to significantly increase learning capacities and memory, suggesting its potential application in cognitive disorders (Martynov et al., 1988).

7. Support in Bone Marrow Recovery

This compound assists in the reconstitution of the immune response after total body irradiation and may support therapeutic effects of bone marrow recovery treatments (Eckert et al., 2009).

Mechanism of Action

Target of Action

Splenopentin, also known as SP-5, is a synthetic immunomodulating peptide . It corresponds to the region 32-34 of a splenic product called splenin . The primary targets of this compound are various immune cells, including lymphocytes, macrophages, and other natural cells . These cells play a crucial role in the immune system’s response.

Mode of Action

This compound exerts its effects by interacting with its target immune cells . It may help support the production of cytokines, promote immune cell proliferation, and might help support immune cell migration . These interactions and resulting changes may ultimately support the body’s defense mechanisms .

Biochemical Pathways

This suggests that it may influence pathways related to cytokine production, immune cell proliferation, and immune cell migration .

Pharmacokinetics

It’s important to note that these properties play a crucial role in a compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the immune system . By interacting with various immune cells and potentially supporting cytokine production, immune cell proliferation, and immune cell migration, this compound may enhance the body’s defense mechanisms .

Action Environment

It’s worth noting that many factors, including the dose of the substance applied, the mode of its application, and the prevailing status of the immune system of the host, can influence the action of immunomodulators .

Biochemical Analysis

Biochemical Properties

Splenopentin plays a crucial role in biochemical reactions, particularly in the immune system. It interacts with various enzymes, proteins, and other biomolecules to modulate immune responses. This compound binds to specific receptors on immune cells, such as lymphocytes and macrophages, enhancing their activity and promoting the production of cytokines . This interaction is vital for the regulation of immune cell proliferation and migration, ultimately supporting the body’s defense mechanisms .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the activity of immune cells, leading to increased cytokine production and immune cell proliferation . Additionally, it supports immune cell migration, which is essential for effective immune responses . These cellular effects highlight the importance of this compound in maintaining immune system homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to receptors on immune cells, triggering a cascade of signaling events that lead to the activation of various intracellular pathways . This compound’s interaction with these receptors results in the modulation of gene expression, enzyme activation, and cytokine production. These molecular mechanisms are crucial for its immunomodulatory properties and its ability to enhance immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its activity over extended periods In vitro and in vivo studies have demonstrated that this compound can sustain its immunomodulatory effects over time, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound enhance immune responses without causing adverse effects . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings underscore the need for careful dosage optimization in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . It influences metabolic flux and metabolite levels, contributing to its immunomodulatory effects. The precise metabolic pathways and the enzymes involved in this compound’s metabolism are still being elucidated, but its role in modulating immune responses is well-established .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its immunomodulatory effects. The transport and distribution mechanisms of this compound are crucial for its therapeutic potential and efficacy .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its immunomodulatory properties and therapeutic potential .

properties

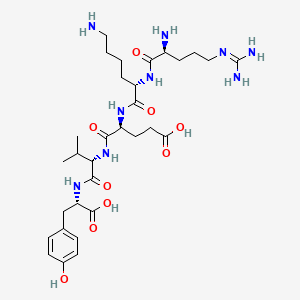

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNRVYVCHHIJP-AQBORDMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997315 | |

| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75957-60-7 | |

| Record name | Splenopentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)